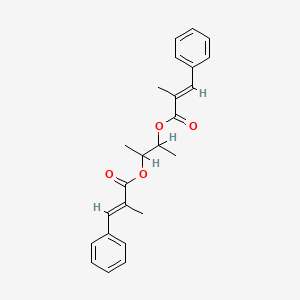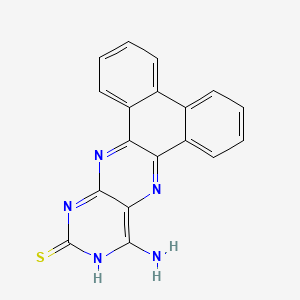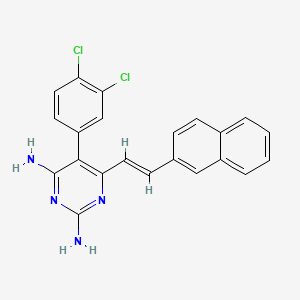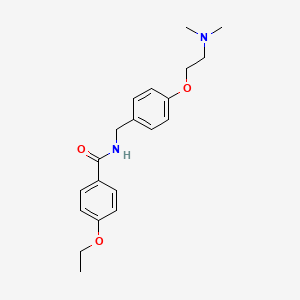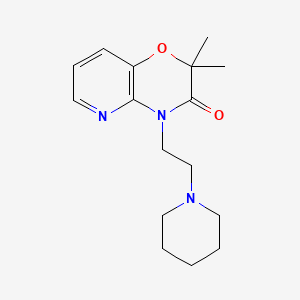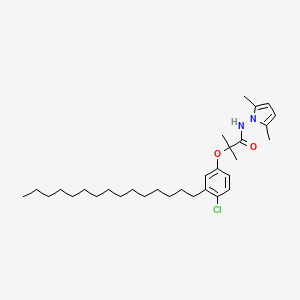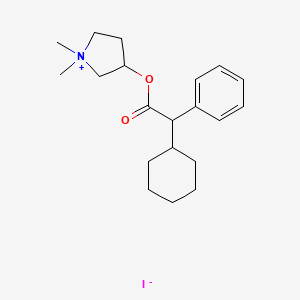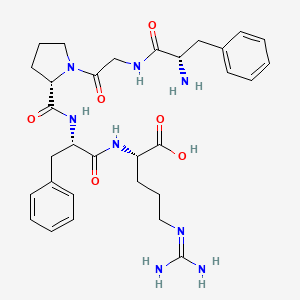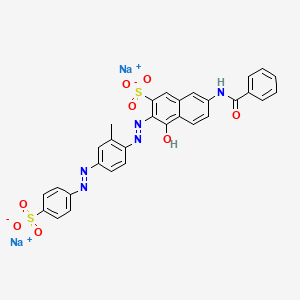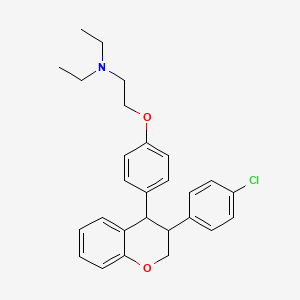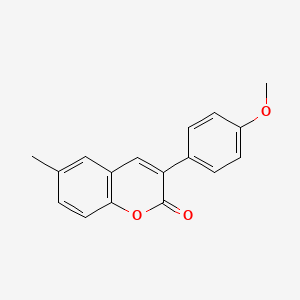
3-(4-methoxyphenyl)-6-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One, identified by the unique ingredient identifier 4OK7ANB854, is a chemical compound with the molecular formula C17H14O3 . This compound is a derivative of chromen-2-one, featuring a methoxyphenyl group and a methyl group attached to the chromenone core structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One typically involves the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenyl)-1H-Indole
- 3-(4-Methoxyphenyl)-1H-Imidazole
- 4-(3-(4-Methoxyphenyl)acryloyl)phenoxybutyl 2-Hydroxybenzoate
Uniqueness
3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One is unique due to its specific chromenone core structure, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
113769-77-0 |
|---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-6-methylchromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-11-3-8-16-13(9-11)10-15(17(18)20-16)12-4-6-14(19-2)7-5-12/h3-10H,1-2H3 |
InChI-Schlüssel |
IXPFLPLQVXPBGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


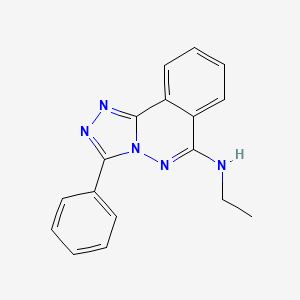
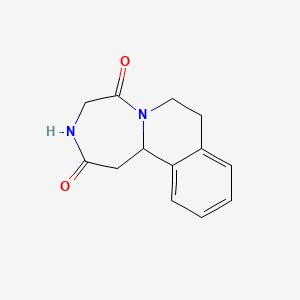

![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
